1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclohexene-substituted ethyl chain at the N1 position and a hydroxymethyl group at the C4 position. The pyrrolidin-2-one core is a five-membered lactam ring, conferring structural rigidity and hydrogen-bonding capacity. This compound is of interest in medicinal chemistry due to its balanced lipophilic-hydrophilic profile, which may optimize pharmacokinetic properties compared to simpler analogs .
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h4,12,15H,1-3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUFAGOQUQOGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclohexenyl Ethyl Intermediate: This can be achieved by reacting cyclohexene with ethylamine under acidic conditions to form 2-(cyclohex-1-en-1-yl)ethylamine.
Formation of the Pyrrolidinone Ring: The intermediate is then reacted with a suitable precursor, such as 4-hydroxymethylpyrrolidin-2-one, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 1-[2-(cyclohexyl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key analogs, highlighting structural, physicochemical, and functional differences.
Substituent Analysis and Molecular Properties
*Calculated based on analogous structures.
Pharmacological and Physicochemical Profiles
- Hydrophobicity : The cyclohexene group in the target compound increases logP compared to purely aliphatic analogs (e.g., 4-ethylpyrrolidin-2-ones in ) but remains less hydrophobic than aromatic-substituted derivatives (e.g., dimethoxyphenylmethyl in ) .
- Acidity/Basicity: Unlike phenolic analogs (, pKa ~10) or tertiary amines (), the target compound’s hydroxymethyl group is neutral at physiological pH, reducing ionization-related toxicity .
- Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation, whereas cyclohexene is prone to epoxidation, necessitating metabolic studies .
Research Findings and Implications
- Stereochemical Purity : Diastereomers of 4-substituted pyrrolidin-2-ones () show divergent bioactivities, emphasizing the need for enantioselective synthesis of the target compound .
- Impurity Profiling: identifies process-related impurities in pyrrolidinone derivatives, underscoring the importance of stringent quality control for hydroxymethyl analogs .
- Structural Optimization: Replacement of dimethylamino () or benzimidazole () groups with hydroxymethyl may reduce off-target effects while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
